

A Technical Guide to Oligonucleotide Labeling with BP Fluor 568 NHS Ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BP Fluor 568 NHS ester**

Cat. No.: **B15091921**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **BP Fluor 568 NHS ester** and its application in the fluorescent labeling of oligonucleotides. It includes detailed physiochemical properties, a step-by-step experimental protocol for conjugation, and an outline of key applications for the resulting fluorescently labeled oligonucleotides.

Introduction to BP Fluor 568 NHS Ester

BP Fluor 568 is a bright, orange fluorescent dye that is well-suited for labeling biomolecules.^[1] ^[2]^[3] Its N-hydroxysuccinimide (NHS) ester derivative is an amine-reactive compound designed for the straightforward and efficient labeling of molecules containing primary aliphatic amines, such as amino-modified oligonucleotides.^[1]^[2]^[4] The reaction between the NHS ester and the primary amine forms a stable and covalent amide bond.^[4]^[5]

This fluorophore is characterized by its high water solubility, photostability, and pH insensitivity over a wide range (pH 4 to 10), making it a reliable tool for various biological imaging and detection applications.^[1]^[6]^[7] BP Fluor 568 is spectrally compatible with the 568 nm laser line, commonly found on Argon-Krypton mixed-gas lasers.^[1]^[3]

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for **BP Fluor 568 NHS ester** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Excitation Maximum (λ_{ex})	578 nm	[1][2]
Emission Maximum (λ_{em})	602 nm	[1][2]
Molecular Weight (MW)	791.8 g/mol	[1]
Molar Extinction Coefficient	$88,000 \text{ cm}^{-1}\text{M}^{-1}$	[1]
Recommended Laser Line	568 nm	[1]
Solubility	Water, DMSO, DMF	[1]
Storage Condition	-20°C	[1]

Experimental Protocol: Oligonucleotide Labeling

This section details the methodology for conjugating **BP Fluor 568 NHS ester** to an amino-modified oligonucleotide. The protocol involves the preparation of reagents, the conjugation reaction itself, and the subsequent purification of the labeled oligonucleotide.

Reagent Preparation

- Amino-Modified Oligonucleotide:
 - The oligonucleotide should be purified, for instance by HPLC or PAGE, to ensure the removal of any contaminating small molecules or truncated sequences.
 - Dissolve the amino-labeled oligonucleotide in a conjugation buffer that is free of primary amines.[8] A common choice is 0.1 M sodium bicarbonate or sodium borate buffer with a pH between 8.3 and 8.5.[5] Tris buffers are not suitable as they contain primary amines that will compete with the oligonucleotide for the NHS ester.[8]
 - The final concentration of the oligonucleotide should typically be between 0.3 and 0.8 mM.
- **BP Fluor 568 NHS Ester** Solution:
 - Due to the susceptibility of NHS esters to hydrolysis in aqueous environments, the dye solution should be prepared immediately before use.[4][5]

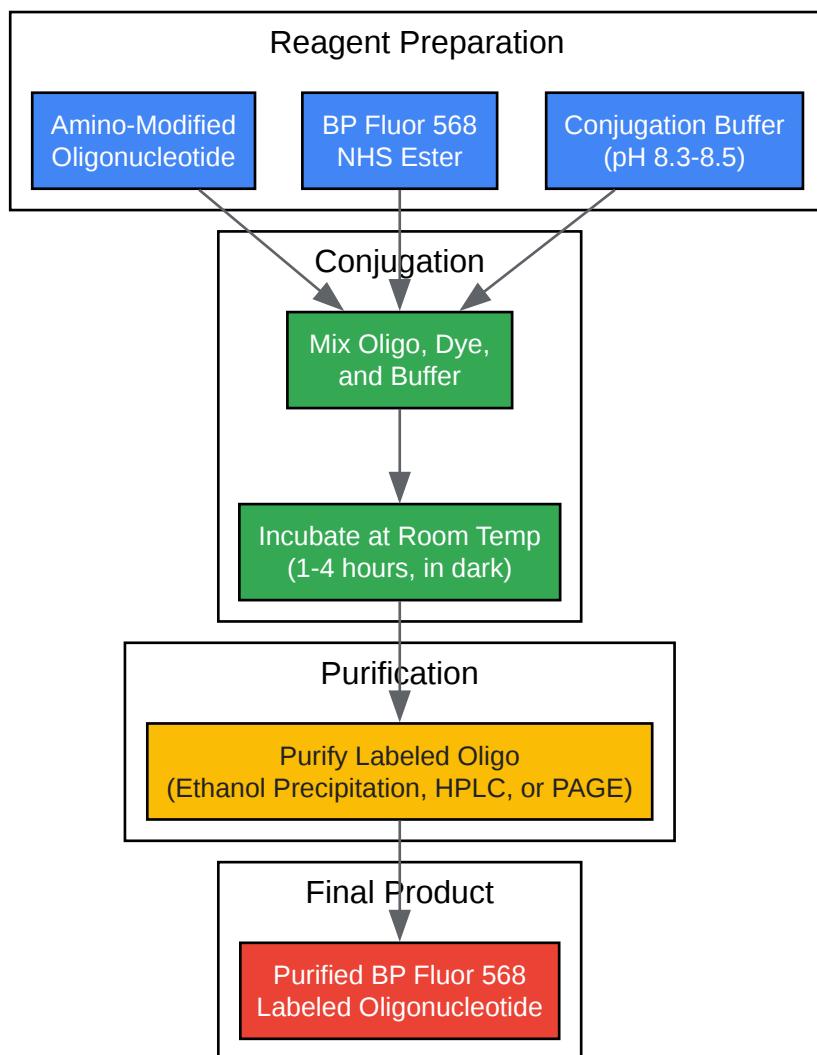
- Dissolve the **BP Fluor 568 NHS ester** in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][8][9]
- Conjugation Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5):
 - To prepare a 0.5 M sodium bicarbonate solution, dissolve 4.2 g of sodium bicarbonate in 100 mL of nuclease-free water.[9]
 - To prepare a 0.5 M sodium carbonate solution, dissolve 5.3 g of sodium carbonate in 100 mL of nuclease-free water.[9]
 - A combination of these two solutions can be used to achieve the desired pH. For a pH of 8.75, one can combine 4 mL of the carbonate solution with 46 mL of the bicarbonate solution and adjust the pH as needed before bringing the final volume to 200 mL with nuclease-free water.[9]

Conjugation Reaction

- In a microcentrifuge tube, combine the dissolved amino-modified oligonucleotide with the freshly prepared **BP Fluor 568 NHS ester** solution.
- A 5- to 20-fold molar excess of the NHS ester over the oligonucleotide is generally recommended to drive the reaction to completion.[5]
- Gently vortex the reaction mixture to ensure thorough mixing.
- Incubate the reaction for 1 to 4 hours at room temperature (approximately 20-25°C).[5] To protect the fluorescent dye from photobleaching, it is advisable to cover the reaction tube with aluminum foil.

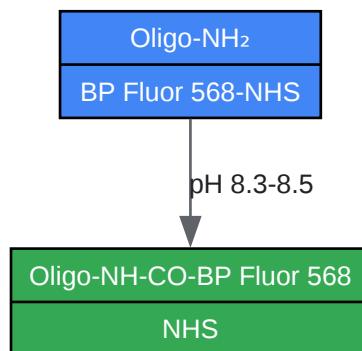
Purification of the Labeled Oligonucleotide

Post-conjugation, it is crucial to purify the labeled oligonucleotide to remove any unreacted dye and other byproducts. Several methods can be employed for this purpose:


- Ethanol Precipitation: This method is effective for removing unconjugated dye.

- Add 20 μ L of a 3 M sodium chloride solution and 250 μ L of ethanol to the reaction mixture.
[8]
- Mix well and cool the solution at -20°C for at least 30 minutes.[8]
- Centrifuge at high speed (e.g., 13,000 x g) for 20-30 minutes to pellet the oligonucleotide.
[8]
- Carefully decant the supernatant containing the unreacted dye.
- Wash the pellet with cold 70% ethanol, centrifuge again, and decant the supernatant.[8]
- Briefly dry the pellet and resuspend it in an appropriate buffer or nuclease-free water.[8]

- High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase (RP) or anion-exchange (AEX) HPLC can be used.
 - RP-HPLC: Separates the labeled oligonucleotide from the unlabeled oligonucleotide and free dye based on hydrophobicity. A C18 column is commonly used with a gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium acetate).[8]
 - AEX-HPLC: Separates molecules based on charge. The negatively charged backbone of the oligonucleotide allows for its separation from the less charged or neutral dye molecules. Elution is typically achieved with an increasing salt gradient.[5]
- Gel Electrophoresis: Polyacrylamide gel electrophoresis (PAGE) can also be used to separate the labeled oligonucleotide from the free dye. The band corresponding to the fluorescently labeled oligonucleotide can be excised, and the product can be recovered using methods like "crush and soak".[9]


Visualizing the Workflow and Chemistry

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

[Click to download full resolution via product page](#)

Caption: Workflow for labeling an amino-modified oligonucleotide with **BP Fluor 568 NHS ester**.

[Click to download full resolution via product page](#)

Caption: Reaction of an amino-modified oligonucleotide with **BP Fluor 568 NHS ester**.

Applications of Fluorescently Labeled Oligonucleotides

Oligonucleotides labeled with fluorescent dyes like BP Fluor 568 are indispensable tools in molecular biology and diagnostics.[\[10\]](#)[\[11\]](#) Some of their key applications include:

- Nucleic Acid Sequencing: Fluorescently labeled primers and terminators are fundamental to Sanger sequencing and next-generation sequencing technologies.[\[10\]](#)[\[12\]](#)
- Gene Expression Analysis: Labeled oligonucleotides are used as probes in microarrays and quantitative real-time PCR (qPCR) to measure the abundance of specific mRNA transcripts.[\[10\]](#)[\[12\]](#)
- Fluorescence In Situ Hybridization (FISH): These probes are used to visualize the location of specific DNA or RNA sequences within cells and tissues, which is valuable for cytogenetics and spatial transcriptomics.[\[10\]](#)
- Genetic Diagnostics: Labeled probes are employed in various assays to detect genetic mutations, single nucleotide polymorphisms (SNPs), and the presence of pathogenic DNA or RNA.[\[10\]](#)[\[12\]](#)
- Fluorescence Resonance Energy Transfer (FRET): Dual-labeled oligonucleotides can be used in FRET-based assays to study molecular interactions and conformational changes in real-time.[\[10\]](#)

The high sensitivity and selectivity of fluorescent detection, combined with the specificity of oligonucleotide hybridization, make fluorescently labeled oligonucleotides powerful reagents for a wide array of research, diagnostic, and therapeutic development applications.[\[10\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BP Fluor 568 NHS Ester, 2227463-25-2 | BroadPharm [broadpharm.com]
- 2. amsbio.com [amsbio.com]
- 3. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. abpbio.com [abpbio.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 9. furthlab.xyz [furthlab.xyz]
- 10. Fluorescent Dyes Applications [genelink.com]
- 11. atdbio.com [atdbio.com]
- 12. rna.bocsci.com [rna.bocsci.com]
- To cite this document: BenchChem. [A Technical Guide to Oligonucleotide Labeling with BP Fluor 568 NHS Ester]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15091921#bp-fluor-568-nhs-ester-for-oligonucleotide-labeling>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com